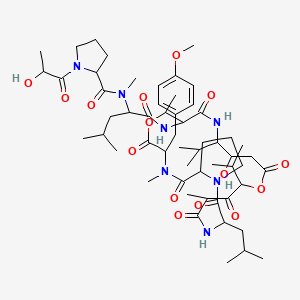
Rhodojaponin-II
Overview
Description
Rhodojaponin II is a diterpenoid compound obtained from the leaves of Rhododendron molle. It has been identified to possess anti-inflammatory activity .
Physical And Chemical Properties Analysis
Rhodojaponin II is a solid compound with a white to off-white color . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Rheumatoid Arthritis Treatment
Rhodojaponin II has been studied for its pharmacological effects and mechanisms in the treatment of Rheumatoid Arthritis (RA). It has shown potential in suppressing cartilage damage and bone erosion in knee joints. The compound inhibits the expression of angiogenesis-related cytokines like CD31 and VEGF, reducing vascular density. Additionally, it has been found to decrease the proliferation, migration, invasion, and angiogenesis of human umbilical vein endothelial cells (HUVECs), along with reducing levels of pro-inflammatory cytokines .
Angiogenesis Inhibition
The compound’s ability to inhibit angiogenesis is significant in the context of RA, where excessive formation of new blood vessels contributes to the progression of the disease. By regulating the NIK/IKKα/CXCL12 pathway, Rhodojaponin II affects angiogenesis and inflammation, suggesting its potential as a therapeutic agent .
Anti-Inflammatory Properties
Rhodojaponin II has demonstrated anti-inflammatory properties by decreasing the levels of interleukins (IL-6, IL-1β) and tumor necrosis factor-alpha (TNF-α). These pro-inflammatory cytokines play a crucial role in the pathogenesis of various inflammatory diseases, indicating the compound’s broader application in inflammatory conditions .
Molecular Docking and Drug Design
The compound’s interaction with nuclear factor kappa B-inducing kinase (NIK) has been explored through molecular docking. This suggests its use in drug design and discovery, where Rhodojaponin II could serve as a lead compound for developing new drugs targeting the NIK pathway .
Pharmacokinetics and Drug Delivery Systems
Rhodojaponin II’s pharmacokinetic properties and its potential for inclusion in drug delivery systems, such as solid lipid nanoparticles, could be an area of interest. This would enhance its bioavailability and therapeutic efficacy for various medical applications .
Cell Signaling Pathways
The compound’s effect on cell signaling pathways, particularly the NIK/IKKα/CXCL12 pathway, opens up research possibilities in understanding and manipulating these pathways for therapeutic purposes .
Mechanism of Action
Target of Action
Rhodojaponin II, a diterpenoid compound, primarily targets the N-Ethylmaleimide-Sensitive Fusion protein (NSF) . NSF is a key protein involved in various biological processes, including the regulation of calcium channels .
Mode of Action
Rhodojaponin II interacts with its primary target, NSF, to regulate the trafficking of the Cav2.2 calcium channel . This interaction results in a decrease in calcium current intensity , which can affect various cellular processes.
Biochemical Pathways
The interaction of Rhodojaponin II with NSF affects the NIK/IKKα/CXCL12 pathway . This pathway is involved in angiogenesis and inflammation, and its regulation by Rhodojaponin II can lead to various downstream effects .
Result of Action
The action of Rhodojaponin II leads to various molecular and cellular effects. It has been found to suppress cartilage damage and bone erosion in rheumatoid arthritis models . It also inhibits the expressions of platelet endothelial cell adhesion molecule-1 (CD31) and vascular endothelial cell growth factor (VEGF), leading to a decrease in vascular density . Furthermore, it suppresses the proliferation, migration, invasion, and angiogenesis of human umbilical vein endothelial cells (HUVECs), and decreases the levels of pro-inflammatory cytokines .
Safety and Hazards
properties
IUPAC Name |
(4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJISLLRXVSQIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949006 | |
| Record name | 5,10,14,16-Tetrahydroxy-2,3-epoxygrayanotoxan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodojaponin II | |
CAS RN |
26116-89-2 | |
| Record name | 5,10,14,16-Tetrahydroxy-2,3-epoxygrayanotoxan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



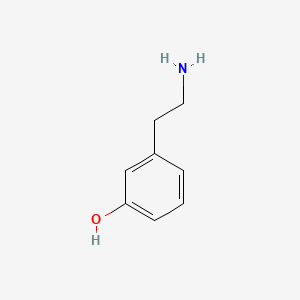
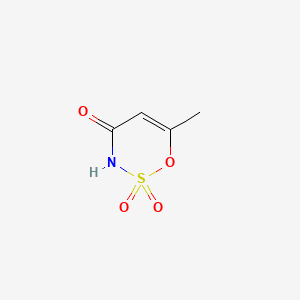



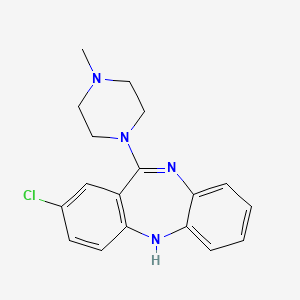
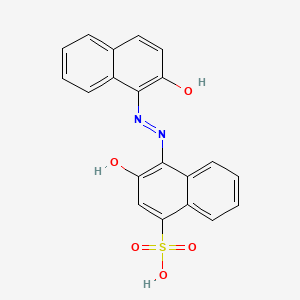



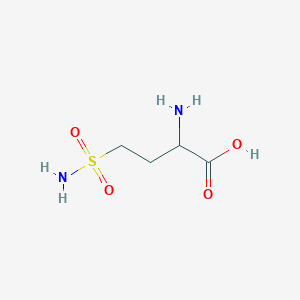
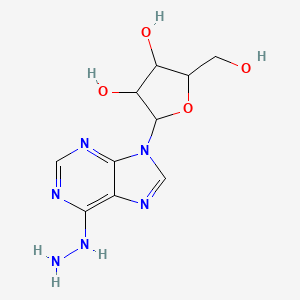
![2-(2-(diethylamino)ethyl)-5,11-dimethyl-6H-25-pyrido[4,3-b]carbazol-9-ol acetate](/img/structure/B1210046.png)
